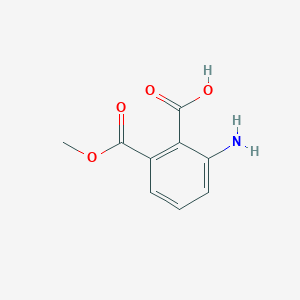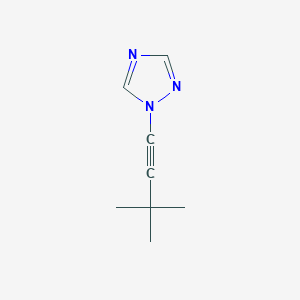![molecular formula C12H18N4O B011226 Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- CAS No. 100317-81-5](/img/structure/B11226.png)
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-[1-(4-methyl-2-pyridinyl)pentylidene]-, also known as CPP or cyclopropylpyrroloindole, is a chemical compound that has shown potential in various scientific research applications. CPP is a synthetic compound that was first synthesized in 2003 by a team of researchers led by Professor Yoshito Kishi at Harvard University. Since then, CPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to bind to the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has also been shown to modulate the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channels and receptors in the brain, and the regulation of neuronal excitability. Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has several advantages for lab experiments, including its synthetic accessibility, its potential for use as a lead compound in drug discovery, and its ability to modulate ion channels and receptors in the brain. However, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-, including the development of new synthetic methods for Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- and its derivatives, the investigation of its mechanism of action, and the exploration of its potential in drug discovery and disease treatment. Additionally, further research is needed to determine the safety and efficacy of Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- in vivo, as well as its potential for use in clinical trials.
Métodos De Síntesis
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- is synthesized using a multi-step process that involves the coupling of a pyridine derivative and a cyclopropylamine derivative. The first step involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 1-pentylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. In the next step, the amine is coupled with cyclopropanecarboxylic acid to give the cyclopropylamine derivative. Finally, the cyclopropylamine derivative is coupled with the pyridine derivative to form Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-.
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has shown potential in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurobiology, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to modulate the activity of ion channels and receptors in the brain, which may have implications for the treatment of neurological disorders. In drug discovery, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
Número CAS |
100317-81-5 |
|---|---|
Nombre del producto |
Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- |
Fórmula molecular |
C12H18N4O |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
[1-(4-methylpyridin-2-yl)pentylideneamino]urea |
InChI |
InChI=1S/C12H18N4O/c1-3-4-5-10(15-16-12(13)17)11-8-9(2)6-7-14-11/h6-8H,3-5H2,1-2H3,(H3,13,16,17) |
Clave InChI |
GHBBQTQQJQHMPW-UHFFFAOYSA-N |
SMILES |
CCCCC(=NNC(=O)N)C1=NC=CC(=C1)C |
SMILES canónico |
CCCCC(=NNC(=O)N)C1=NC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



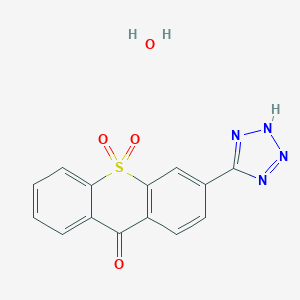
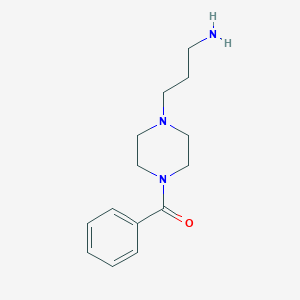
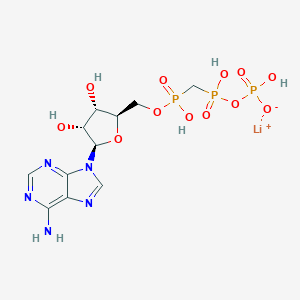
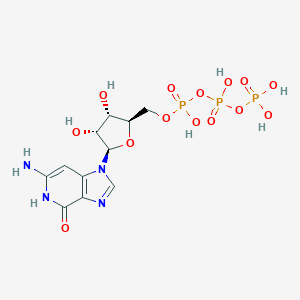
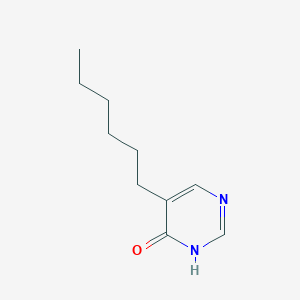
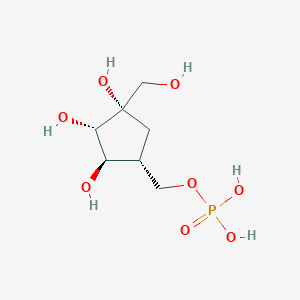
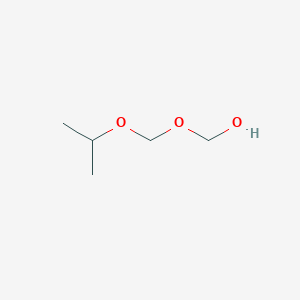
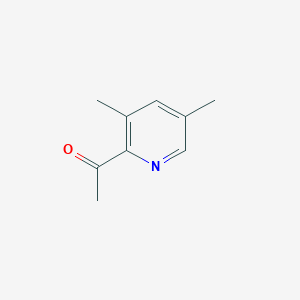
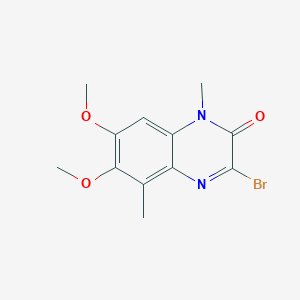
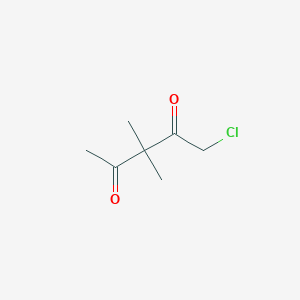
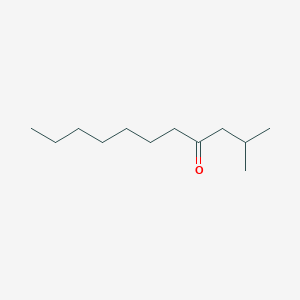
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
